molecular formula C12H8ClN3O B2726221 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-85-7

2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B2726221
CAS No.: 339009-85-7
M. Wt: 245.67
InChI Key: UQLFWZBIRFILGQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a chemical compound based on the imidazo[4,5-b]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to purines and its presence in various bioactive molecules . The imidazo[4,5-b]pyridine core is recognized for its versatility and is found in compounds under investigation for a range of therapeutic areas. Research into this class of compounds has highlighted its potential in oncology, with some derivatives acting as potent inhibitors of kinases such as Aurora A and B, as well as FLT3, which are important targets in cancers like acute myeloid leukemia (AML) . Furthermore, derivatives of this scaffold have shown promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, suggesting a potential role in developing new anti-infective agents . Other explored areas for imidazo[4,5-b]pyridine derivatives include their use as inhibitors of Glycogen Synthase Kinase 3 (GSK-3) for the potential treatment of dementia and neurodegenerative disorders , and as positive allosteric modulators of adenosine receptors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed synthetic approaches and ongoing pharmacological investigations related to this promising chemical class.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-hydroxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-9-5-3-8(4-6-9)12-15-11-10(16(12)17)2-1-7-14-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLFWZBIRFILGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazo[4,5-b]pyridines represent a privileged scaffold in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antiviral properties. The target compound, 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol, integrates a 4-chlorophenyl group at position 2 and a hydroxyl group at position 1 of the imidazole ring. Its synthesis demands precise control over regioselectivity and functional group introduction, often achieved through multistep sequences involving SNAr, reduction, and cyclization.

Traditional Synthetic Approaches

Nucleophilic Aromatic Substitution (SNAr) Followed by Cyclization

The most widely reported method involves 2-chloro-3-nitropyridine (1 ) as the starting material.

Step 1: SNAr with Amines

Primary amines undergo SNAr with 1 in a H2O-isopropyl alcohol (IPA) mixture (1:1) at 80°C for 2 hours, yielding N-substituted pyridine-2-amines (2 ) with >90% efficiency. For example, reaction with benzylamine introduces a benzyl group at position 3.

Step 2: Nitro Group Reduction

The nitro group in 2 is reduced to an amine using Zn dust and ammonium formate (HCOONH3) in concentrated HCl at 80°C for 45 minutes, forming pyridine-2,3-diamines (3 ).

Step 3: Cyclization with Aldehydes

Diamine 3 reacts with 4-chlorobenzaldehyde in H2O-IPA at 85°C for 10 hours, undergoing imine formation, cyclization, and aromatization to yield the target compound. The hydroxyl group at position 1 arises during aromatization, where water participates in the final dehydration step.

Key Data:

Step Reagents/Conditions Yield
SNAr H2O-IPA, 80°C, 2h 92%
Reduction Zn/HCOONH3, HCl 90%
Cyclization 4-ClC6H4CHO, 85°C 88%

Metal-Catalyzed Amidation Reactions

Palladium- or copper-catalyzed amidation offers an alternative route, though it is less commonly applied for hydroxylated derivatives.

Pd-Catalyzed C–N Bond Formation

2-Chloro-3-acylaminopyridines react with arylboronic acids under Pd(OAc)2 catalysis, forming C–N bonds at position 2. However, introducing the hydroxyl group necessitates post-synthetic oxidation, reducing overall efficiency.

Limitations:

  • Requires expensive ligands (e.g., Xantphos).
  • Limited functional group tolerance for hydroxyl moieties.

One-Pot Tandem Synthesis

A streamlined approach combines SNAr, reduction, and cyclization in a single pot, minimizing intermediate isolation.

Procedure:
  • 1 reacts with benzylamine in H2O-IPA at 80°C for 2 hours.
  • Zn/HCOONH3 and HCl are added directly to the mixture, reducing the nitro group.
  • 4-Chlorobenzaldehyde is introduced, and the solution is heated at 85°C for 10 hours.

Advantages:

  • Total yield: 85%.
  • Reduced purification steps.

Mechanistic Insights and Reaction Optimization

Pathway Elucidation

Time-dependent ¹H NMR studies reveal that cyclization proceeds via imine intermediate formation (Route A), followed by aromatization to the hydroxylated product. Competing pathways involving alcohol addition (Route B) are suppressed by optimizing solvent polarity and temperature.

Solvent and Catalyst Screening

  • Optimal Solvent: H2O-IPA (1:1) enhances nucleophilicity of amines and stabilizes intermediates.
  • Acid Additives: p-Toluenesulfonic acid (p-TsOH) accelerates imine formation but is unnecessary in aqueous conditions.

Recent Advances in Catalytic Methods

Bismuth(III)-Mediated Ritter-Type Reactions

Though primarily used for imidazo[1,5-a]pyridines, Bi(OTf)3 catalyzes benzylic cation formation, enabling Ritter-type reactions with nitriles. Adapting this method for imidazo[4,5-b]pyridines could involve:

  • Generating a pyridinylmethanol intermediate.
  • Reacting with 4-chlorophenylacetonitrile under Bi(OTf)3/p-TsOH catalysis.

Challenges:

  • Lower yields (33–75%) for halogenated substrates.
  • Requires high temperatures (150°C).

Comparative Analysis of Synthetic Routes

Method Yield Catalyst Steps Drawbacks
SNAr-Cyclization 88% None 3 Lengthy purification
One-Pot Tandem 85% None 1 Sensitivity to aldehyde
Pd-Catalyzed Amidation 70% Pd(OAc)2 2 Costly ligands
Bi(OTf)3 Catalysis 33–75% Bi(OTf)3 2 Low halogen tolerance

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
MCF73.79
NCI-H46042.30

In a study focused on glioblastoma multiforme (GBM), the compound showed effective inhibition of GBM cell lines comparable to established inhibitors like PP2, indicating its potential as a lead molecule in cancer therapy.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases such as Src and Fyn. Molecular dynamics simulations have shown that it binds to the ATP-binding site of these kinases, suggesting a competitive inhibition mechanism that could be leveraged for GBM treatment.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may inhibit bacterial growth through mechanisms involving enzyme inhibition and receptor modulation. Its potential as an antimicrobial agent makes it a candidate for further exploration in treating infections.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer proliferation.
  • Receptor Modulation : It may modulate receptor activity related to microbial infections and cancer cell growth.

Industrial Applications

In addition to its medicinal applications, this compound is being explored for use in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds.

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives, including this compound, highlighting its significant growth inhibition in multiple cancer cell lines.
  • Mechanistic Insights into Kinase Inhibition : Another study focused on the mechanism of action revealed that this compound acts as a potent inhibitor of Src family kinases (SFKs), providing insights into its potential therapeutic applications in oncology.
  • Antimicrobial Studies : Research into the antimicrobial properties of the compound has shown promising results, suggesting that it may inhibit bacterial growth through enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that play a role in microbial infections .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (or Key Features) Substituents Molecular Formula Molecular Weight Key Structural Differences Reference
Target Compound : 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol - 4-Chlorophenyl (position 2)
- Hydroxyl (position 1)
Not explicitly provided Estimated ~300–350 g/mol¹ Unique hydroxyl group at position 1; lacks piperazine or pyrazole modifications N/A
6-Chloro-2-(1,3-dimethyl-pyrazol-4-yl)-7-(piperazin-1-yl)imidazo[4,5-b]pyridine - 6-Chloro
- 1,3-Dimethylpyrazole (position 2)
- Piperazine (position 7)
C₂₁H₂₄ClN₉ ~462 g/mol Chloro at position 6; bulky piperazine and pyrazole groups enhance solubility and kinase affinity
6-Bromo-7-[4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl]-2-[4-(4-methylpiperazin-1-yl)phenyl]imidazo[4,5-b]pyridine - 6-Bromo
- 4-(4-Methylpiperazinyl)phenyl (position 2)
- Piperazine-isoxazole (position 7)
C₂₆H₃₁BrN₈O 551.48 g/mol Bromine substitution at position 6; dual piperazine groups improve cellular penetration
1-[(2,4-Dichlorobenzyl)oxy]-2-(4-methylphenyl)imidazo[4,5-b]pyridine - 2,4-Dichlorobenzyloxy (position 1)
- 4-Methylphenyl (position 2)
C₂₀H₁₅Cl₂N₃O 384.26 g/mol Dichlorobenzyloxy group at position 1; methylphenyl enhances lipophilicity

¹ Estimated based on analogs; exact value unavailable.

Pharmacological Implications

  • Hydrophobic Interactions : Aryl groups (e.g., 4-chlorophenyl) anchor the compound in kinase hydrophobic pockets.
  • Solubility Modifiers : Piperazine or isoxazole groups improve water solubility, critical for bioavailability .
  • Halogen Effects : Chloro or bromo substituents influence steric and electronic interactions; bromine may enhance binding but reduce metabolic stability .

Biological Activity

2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12H8ClN3O
  • Molecular Weight : 245.66 g/mol
  • CAS Number : 339009-85-7

The compound features an imidazo[4,5-b]pyridine core structure substituted with a 4-chlorophenyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act by:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting specific kinases involved in cancer proliferation, such as Src and Fyn kinases .
  • Binding to Receptors : It may modulate receptor activity related to microbial infections and cancer cell growth .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46042.30
U87 (GBM)Submicromolar

In a study focused on glioblastoma multiforme (GBM), the compound showed effective inhibition of GBM cell lines comparable to established inhibitors like PP2 .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may inhibit bacterial growth through mechanisms involving enzyme inhibition and receptor modulation.

Study on Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated significant growth inhibition in multiple cancer cell lines:

  • MCF7 Cell Line : IC50 = 3.79 µM
  • NCI-H460 Cell Line : IC50 = 42.30 µM

These findings highlight the compound's potential as a lead molecule in developing new anticancer therapies .

Mechanistic Insights into Kinase Inhibition

Another study focused on the mechanism of action revealed that this compound acts as a potent inhibitor of Src family kinases (SFKs). Molecular dynamics simulations demonstrated its binding affinity to the ATP-binding site of these kinases, suggesting a competitive inhibition mechanism that could be leveraged for GBM treatment .

Q & A

Q. What are the common synthetic routes for 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, a related imidazo[4,5-b]pyridine derivative was prepared by reacting N-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide with hydroxylamine under basic conditions, followed by purification via column chromatography . Key intermediates are characterized using 1H^1H NMR and mass spectrometry (MS). For instance, 1H^1H NMR (400 MHz, DMSO-d6d_6) of a similar compound shows aromatic protons at δ 8.92 (s, 1H) and 7.07–6.68 ppm (m, 4H), confirming regioselectivity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data collection is performed at low temperatures (e.g., 100–120 K) to minimize thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography, even for disordered structures . For example, a related imidazole derivative exhibited a planar fused-ring system (r.m.s. deviation = 0.0333 Å) and intramolecular N–H⋯N hydrogen bonding, resolved using SHELXL .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for imidazo[4,5-b]pyridine derivatives?

Contradictions in bioactivity (e.g., anti-leishmanial IC50_{50}) may arise from variations in assay conditions or structural modifications. For instance, substituent positioning on the phenyl ring (para vs. meta) significantly impacts activity due to steric and electronic effects . Methodological consistency is critical: use standardized protocols (e.g., fixed parasite strains, identical incubation times) and validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

Q. What strategies are effective for analyzing disordered structures in X-ray crystallography for this compound class?

Disordered moieties (e.g., chlorophenyl groups) are modeled using PART instructions in SHELXL, with occupancy factors refined to 50:50 ratios when applicable . For example, a thienopyridine derivative exhibited two orientations of the –N(H)–C6 _6H4 _4Cl group, resolved via iterative refinement and Fourier difference maps . Hydrogen-bonding networks (e.g., N–H⋯N interactions) should be validated using geometric criteria (distance/angle thresholds) and Hirshfeld surface analysis.

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

SAR studies require systematic substitution at key positions. For example:

  • R1^1 (4-chlorophenyl): Replace Cl with electron-withdrawing (e.g., NO2_2) or donating (e.g., OCH3_3) groups to modulate electronic effects .
  • R2^2 (imidazole N–H): Introduce alkyl chains (e.g., allyl, pentyl) to enhance lipophilicity and bioavailability . Biological evaluation should include in vitro assays (e.g., enzyme inhibition, cytotoxicity) and in silico docking (e.g., AutoDock Vina) to predict binding modes .

Methodological Notes

  • Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to maximize yield .
  • Characterization : Combine SCXRD with DFT calculations (e.g., Gaussian 09) to validate electronic properties and tautomeric forms .
  • Bioassays : Include positive controls (e.g., amphotericin B for anti-leishmanial studies) and triplicate measurements to ensure reproducibility .

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